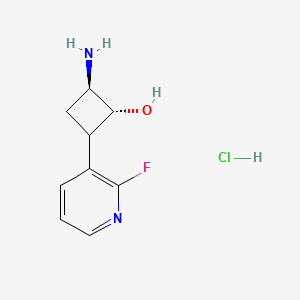
trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride: is a chemical compound with the molecular formula C9H12ClFN2O and a molecular weight of 218.66 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclobutanol ring substituted with an amino group and a fluoropyridinyl group .
Preparation Methods
The synthesis of trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and safety measures .
Chemical Reactions Analysis
trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluoropyridinyl groups can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride include other cyclobutanol derivatives and fluoropyridinyl-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .
Properties
Molecular Formula |
C9H12ClFN2O |
|---|---|
Molecular Weight |
218.65 g/mol |
IUPAC Name |
(1R,2R)-2-amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-9-5(2-1-3-12-9)6-4-7(11)8(6)13;/h1-3,6-8,13H,4,11H2;1H/t6?,7-,8-;/m1./s1 |
InChI Key |
ZMKQCUKDSIGCDQ-RUKKYGQISA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C1C2=C(N=CC=C2)F)O)N.Cl |
Canonical SMILES |
C1C(C(C1N)O)C2=C(N=CC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


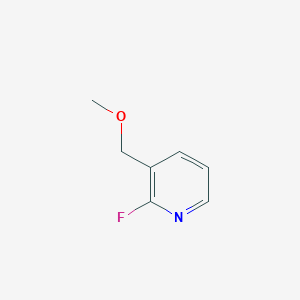
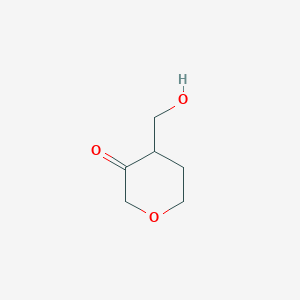
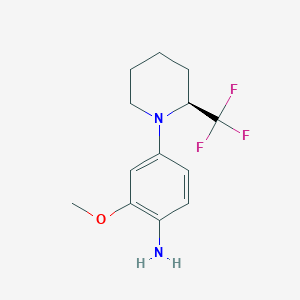
![7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13099366.png)
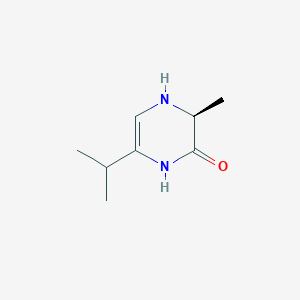
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13099369.png)
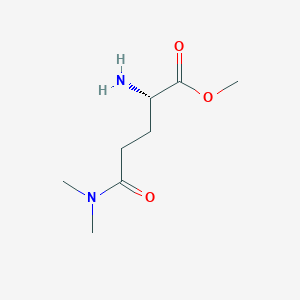
![2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099394.png)
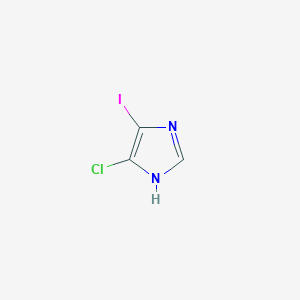

![7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol](/img/structure/B13099410.png)
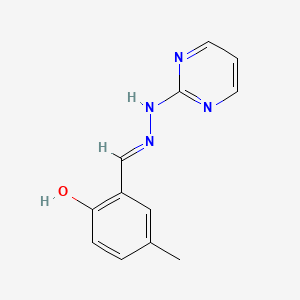
![(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B13099418.png)

